Einecs 298-349-9

Description

Contextualization of Fatty Acids, C16-18 and C18-Unsaturated, Branched and Linear, Methyl Esters as a Research Domain

The chemical designation "Fatty acids, C16-18 and C18-unsaturated, branched and linear, methyl esters" (Einecs 298-349-9) describes a complex substance rather than a single molecule. It is a mixture of methyl esters derived from a specific pool of fatty acids. The nomenclature itself defines the research domain by outlining the structural diversity within the mixture:

Fatty Acid Origin : The foundational molecules are fatty acids, which are carboxylic acids with long aliphatic chains.

Carbon Chain Length : The mixture contains fatty acid chains with 16 to 18 carbon atoms (C16-18). This includes saturated fatty acids like palmitic acid (C16) and stearic acid (C18).

Unsaturation : The presence of "C18-unsaturated" components indicates that the mixture includes 18-carbon fatty acids with one or more double bonds, such as oleic acid (C18:1), linoleic acid (C18:2), and linolenic acid (C18:3). biofueljournal.com

Structural Isomerism : The terms "branched and linear" signify that the carbon backbones of the fatty acids can be straight-chain (linear) or contain branches (structural isomers). ontosight.ai Branched-chain fatty acids are common in certain natural sources and can significantly influence the physical properties of the resulting esters. thegoodscentscompany.comresearchgate.net

Esterification : The fatty acids are esterified with methyl alcohol (methanol), converting them into fatty acid methyl esters (FAMEs). ontosight.ai

This inherent complexity, with variations in chain length, branching, and degree of saturation, makes this compound a multifaceted subject of research. The investigation of such mixtures requires sophisticated analytical techniques to separate and identify the individual components and understand their collective properties. nih.gov

Table 1: Representative Components in a C16-18 and C18-Unsaturated FAME Mixture

| Component Name | Chemical Formula | Carbon:Double Bonds | Type |

|---|---|---|---|

| Methyl Palmitate | C₁₇H₃₄O₂ | C16:0 | Saturated, Linear |

| Methyl Stearate | C₁₉H₃₈O₂ | C18:0 | Saturated, Linear |

| Methyl Oleate | C₁₉H₃₆O₂ | C18:1 | Unsaturated, Linear |

| Methyl Linoleate | C₁₉H₃₄O₂ | C18:2 | Unsaturated, Linear |

| Methyl Linolenate | C₁₉H₃₂O₂ | C18:3 | Unsaturated, Linear |

Significance of Investigating Multifaceted Fatty Acid Methyl Ester Structures in Scientific Inquiry

The scientific interest in complex FAME mixtures like this compound stems from several key factors. The unique combination of linear and branched, saturated and unsaturated esters imparts specific physical and chemical properties to the bulk material, making it a target for both fundamental research and industrial application development. ontosight.ai

The significance of this research field includes:

Correlation of Structure and Properties : A primary goal of scientific inquiry is to understand how the molecular architecture of the constituent FAMEs influences the macroscopic properties of the mixture. For instance, the presence of branched chains and double bonds disrupts the orderly packing of the molecules, generally leading to lower melting points compared to mixtures of purely linear, saturated FAMEs. biofueljournal.comontosight.ai This is crucial for applications like biodiesel, where low-temperature performance is critical. biofueljournal.com

Industrial Applications : The versatile properties of these FAME mixtures have led to their use in a range of industrial products. They are a primary component of biodiesel, an alternative to petroleum-based diesel fuel. ontosight.airesearcher.life Their lubricating and emollient properties also make them suitable for use in the formulation of lubricants, soaps, and other personal care products. ontosight.aithegoodscentscompany.com Research is driven by the need to optimize FAME mixtures for these applications.

Analytical Method Development : The inherent complexity of these FAME mixtures necessitates the development and refinement of advanced analytical methodologies. Techniques that can effectively separate, identify, and quantify each component are vital. This has spurred innovation in fields like gas chromatography (GC) and mass spectrometry (MS). nih.govmdpi.comunios.hr For example, highly polar capillary columns are required in GC to achieve the necessary selectivity for separating complex FAME isomers. nih.gov

Understanding Natural Systems : The fatty acids that are precursors to these FAMEs are ubiquitous in nature. Studying their esterified forms can provide insights into the lipids found in various organisms, from microalgae to bumblebees, and their biological functions. researchgate.netresearcher.lifemdpi.com

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

93803-76-0 |

|---|---|

Molecular Formula |

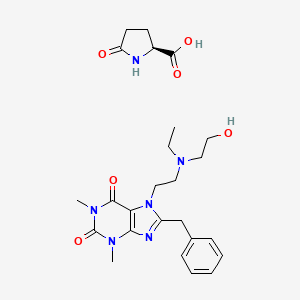

C25H34N6O6 |

Molecular Weight |

514.6 g/mol |

IUPAC Name |

8-benzyl-7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-1,3-dimethylpurine-2,6-dione;(2S)-5-oxopyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C20H27N5O3.C5H7NO3/c1-4-24(12-13-26)10-11-25-16(14-15-8-6-5-7-9-15)21-18-17(25)19(27)23(3)20(28)22(18)2;7-4-2-1-3(6-4)5(8)9/h5-9,26H,4,10-14H2,1-3H3;3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1 |

InChI Key |

RCLMQSPBNUYHNP-HVDRVSQOSA-N |

Isomeric SMILES |

CCN(CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CC3=CC=CC=C3)CCO.C1CC(=O)N[C@@H]1C(=O)O |

Canonical SMILES |

CCN(CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CC3=CC=CC=C3)CCO.C1CC(=O)NC1C(=O)O |

Origin of Product |

United States |

Nomenclature and Advanced Structural Elucidation of Complex Fatty Acid Methyl Esters

Standardized Chemical Nomenclature and Classification of Fatty Acids, C16-18 and C18-Unsaturated, Branched and Linear, Methyl Esters

The designation "Fatty acids, C16-18 and C18-unsatd., branched and linear, Me esters" refers to a substance of unknown or variable composition, complex reaction products, or biological materials (UVCB). This classification is used under regulatory frameworks like REACH for substances that are not single, well-defined chemicals. hseni.gov.ukflashpointsrl.comeuropa.eu The nomenclature provides a general description of the mixture's components:

Fatty acids : Carboxylic acids with long aliphatic chains.

C16-18 : The fatty acid chains are composed of 16 or 18 carbon atoms. This includes saturated fatty acids like palmitic acid (C16:0) and stearic acid (C18:0).

C18-Unsaturated : In addition to the C16 and C18 saturated acids, the mixture contains 18-carbon unsaturated fatty acids, such as oleic acid (C18:1), linoleic acid (C18:2), and linolenic acid (C18:3). researchgate.net

Branched and Linear : The carbon chains can be straight-chain (linear) or have methyl or ethyl branches. creative-proteomics.com

Methyl Esters (Me esters) : The carboxyl group of the fatty acids has been esterified with methanol (B129727). This process makes the fatty acids more volatile, which is necessary for analysis by gas chromatography. researchgate.netechemi.com

The components of this mixture are primarily fatty acid methyl esters (FAMEs). These can be broadly categorized into saturated and unsaturated FAMEs, with further classification based on the presence and position of branches or double bonds. echemi.com

Table 1: Common Fatty Acid Components in C16-18 and C18-Unsaturated Mixtures

| Common Name | Systematic Name | Chemical Formula | Type |

|---|---|---|---|

| Methyl palmitate | Methyl hexadecanoate | C17H34O2 | Saturated, Linear |

| Methyl stearate | Methyl octadecanoate | C19H38O2 | Saturated, Linear |

| Methyl oleate | Methyl (9Z)-octadecenoate | C19H36O2 | Monounsaturated, Linear |

| Methyl linoleate | Methyl (9Z,12Z)-octadecadienoate | C19H34O2 | Polyunsaturated, Linear |

| Methyl linolenate | Methyl (9Z,12Z,15Z)-octadecatrienoate | C19H32O2 | Polyunsaturated, Linear |

Intricacies of Isomeric Diversity within Fatty Acid Methyl Ester Mixtures

The seemingly straightforward nomenclature belies a vast structural complexity due to the numerous isomers possible for each component. rsc.org This isomeric diversity is a significant analytical challenge, as isomers can have different physical, chemical, and biological properties. rsc.orgstrath.ac.uk

Branched-chain fatty acids (BCFAs) are characterized by one or more alkyl (typically methyl) branches on the carbon backbone. creative-proteomics.com The most common forms are the iso and anteiso isomers:

iso-BCFAs : Have a methyl group on the penultimate carbon atom (n-2) from the methyl end of the fatty acid chain.

anteiso-BCFAs : Have a methyl group on the antepenultimate carbon atom (n-3) from the methyl end.

The presence of these branches imparts unique properties, such as lower melting points compared to their linear counterparts. creative-proteomics.com Characterizing these isomers within a complex mixture requires specialized analytical techniques. Electron ionization mass spectrometry (EI-MS) of the FAMEs can provide clues to the branching structure. For instance, iso-BCFAMEs often produce a characteristic ion corresponding to the loss of a terminal isopropyl group ([M-43]⁺). researchgate.netnih.gov Anteiso-FAMEs yield prominent ions from cleavage on either side of the methyl branch, such as [M-29]⁺ and [M-57]⁺. researchgate.netnih.gov

Table 2: Characteristic Mass Fragments for Branched-Chain FAME Identification

| Isomer Type | Key Diagnostic Ions (in EI-MS/MS) | Description |

|---|---|---|

| iso-FAME | [M-43]⁺ | Loss of the terminal isopropyl group (C₃H₇). researchgate.netnih.gov |

Unsaturated FAMEs introduce further complexity through both positional and geometrical isomerism of their double bonds.

Positional Isomerism : This refers to the location of the double bond(s) along the fatty acid chain. For example, in an 18-carbon monounsaturated fatty acid (C18:1), the double bond can be at various positions (e.g., Δ9, Δ11). researchgate.net

Geometrical Isomerism : Each double bond can exist in either a cis (Z) or trans (E) configuration. The cis configuration, where the adjacent hydrogen atoms are on the same side of the double bond, is most common in nature. rsc.org Trans isomers, where the hydrogens are on opposite sides, can be formed during industrial processing like partial hydrogenation. acs.org

The number of potential isomers increases exponentially with the number of double bonds. rsc.org For instance, linoleic acid (C18:2) has numerous positional and geometrical isomers, including conjugated linoleic acids (CLAs) where the double bonds are not separated by a methylene (B1212753) group. capes.gov.brnih.gov

Distinguishing the vast array of isomers in a mixture like Einecs 298-349-9 is beyond the capability of simple analytical methods. Advanced, multi-faceted approaches are essential for comprehensive structural differentiation.

Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone of FAME analysis. rsc.orgstrath.ac.uk

Gas Chromatography (GC) : Separates the volatile FAMEs based on their boiling points and polarity. The choice of the GC column's stationary phase is critical. Highly polar columns, such as those with cyano or ionic liquid phases, are superior for separating positional and geometrical isomers. capes.gov.brmdpi.com

Mass Spectrometry (MS) : Acts as a detector, fragmenting the eluted FAMEs and producing a mass spectrum that serves as a chemical fingerprint. While standard electron ionization (EI) mass spectra of positional and geometrical isomers are often very similar, tandem mass spectrometry (MS/MS) can provide more detailed structural information by analyzing the fragmentation of selected precursor ions. nih.govacs.orgacs.org

Multi-dimensional Chromatography significantly enhances separation power by combining two or more independent separation mechanisms.

Comprehensive Two-Dimensional Gas Chromatography (GC×GC) : This powerful technique uses two different GC columns (e.g., a non-polar column followed by a polar one) connected by a modulator. uliege.beresearchgate.net It provides greatly increased peak capacity and resolution, allowing for the separation of co-eluting isomers that would overlap in a one-dimensional GC analysis. uliege.beresearchgate.net GC×GC coupled with a time-of-flight mass spectrometer (TOF-MS) is particularly effective for both qualitative and quantitative analysis of complex FAME mixtures. mdpi.com

High-Performance Liquid Chromatography (HPLC) : Particularly reversed-phase HPLC (RP-HPLC), can be used to pre-fractionate FAME mixtures based on chain length and degree of unsaturation. researchgate.net Argentation chromatography, a form of HPLC or thin-layer chromatography (TLC) using silver ions, is highly effective for separating isomers based on the number, position, and geometry of their double bonds. researchgate.netnih.gov Combining HPLC pre-fractionation with subsequent GC analysis can resolve highly complex isomeric mixtures. researchgate.net

Table 3: Advanced Analytical Techniques for FAME Isomer Analysis

| Technique | Principle | Application in FAME Analysis |

|---|---|---|

| GC-MS | Separates volatile FAMEs followed by mass-based detection and identification. researchgate.net | Standard method for FAME profiling; polar columns enhance isomer separation. capes.gov.brnih.gov |

| GC-MS/MS | Selects a specific FAME ion and fragments it further to obtain detailed structural information. nih.gov | Differentiates branched-chain isomers (iso vs. anteiso) and helps locate double bonds. researchgate.netnih.gov |

| GC×GC-MS | Comprehensive two-dimensional GC separation provides superior resolution for complex mixtures. uliege.bemdpi.com | Separates co-eluting positional and geometrical isomers in complex matrices. researchgate.net |

| Argentation Chromatography (HPLC/TLC) | Separates compounds based on the interaction of double bonds with silver ions. nih.gov | Excellent for separating FAMEs by degree of unsaturation and cis/trans geometry. researchgate.netresearchgate.net |

Biological Synthesis and Natural Occurrence of Branched and Linear Unsaturated Fatty Acid Methyl Esters

Biosynthetic Pathways of Branched and Linear Unsaturated Fatty Acids

The synthesis of the fatty acid components of Einecs 298-349-9 involves distinct and highly regulated biochemical pathways. Branched-chain fatty acids (BCFAs) and unsaturated fatty acids (UFAs) are produced through separate mechanisms, primarily in microorganisms.

Microbial Biosynthesis of Branched-Chain Fatty Acids and Precursors

The biosynthesis of BCFAs is a hallmark of many bacterial species, particularly Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus. nih.govnih.govglobalauthorid.comnih.gov The process begins with unique primer molecules derived from branched-chain amino acids (BCAAs). acs.orgoup.com

The primary precursors for BCFAs are short, branched-chain acyl-CoA esters:

Isobutyryl-CoA , derived from valine, initiates the synthesis of iso-even numbered fatty acids (e.g., 14-methylpentadecanoic acid, iso-C16:0). acs.orgcdnsciencepub.com

Isovaleryl-CoA , derived from leucine, is the primer for iso-odd numbered fatty acids (e.g., 15-methylhexadecanoic acid, iso-C17:0). acs.orgcdnsciencepub.com

2-Methylbutyryl-CoA , derived from isoleucine, leads to the formation of anteiso-odd numbered fatty acids (e.g., 14-methylhexadecanoic acid, anteiso-C17:0). acs.orgcdnsciencepub.comwikipedia.org

These amino acids are first converted to their corresponding α-keto acids by a branched-chain amino acid aminotransferase. oup.com Subsequently, a branched-chain α-keto acid dehydrogenase (BCKA) complex decarboxylates these keto acids to form the acyl-CoA primers. nih.govacs.org These primers then enter the fatty acid synthesis cycle. Some bacteria can also utilize exogenously supplied short-chain carboxylic acids as primers for BCFA synthesis. oup.comnih.gov

Elongation and Desaturation Mechanisms in Fatty Acid Synthesis

Elongation: Once the primer is in place, the fatty acid chain is elongated by the sequential addition of two-carbon units. This process is carried out by the fatty acid synthase (FAS) system. In bacteria, this is typically the Type II FAS system, which consists of a series of individual, soluble enzymes. asm.orgcdnsciencepub.com The two-carbon donor for each step is malonyl-CoA, which is itself produced from acetyl-CoA by the enzyme acetyl-CoA carboxylase. cdnsciencepub.comgsartor.org The core elongation cycle involves four key reactions: condensation, reduction, dehydration, and a second reduction. cdnsciencepub.comijs.si In eukaryotes, elongation of fatty acids beyond the initial C16 chain produced by the Type I FAS complex occurs primarily in the endoplasmic reticulum and mitochondria, using separate elongase enzymes. ijs.silibretexts.org

Desaturation: The introduction of double bonds to create unsaturated fatty acids occurs through two main pathways:

Oxygen-Independent (Anaerobic) Pathway: This pathway is common in bacteria like E. coli. It introduces a double bond during the elongation process. An enzyme, typically FabA, isomerizes a trans-2-enoyl-ACP intermediate of the growing fatty acid chain (usually at the C10 stage) to a cis-3-enoyl-ACP. nih.gov This cis double bond is then retained as the chain is further elongated to its final length, resulting in monounsaturated fatty acids like palmitoleic acid (C16:1) or cis-vaccenic acid (C18:1). nih.gov

Oxygen-Dependent (Aerobic) Pathway: This pathway is widespread in eukaryotes and many bacteria. wikipedia.org It acts on fully formed saturated fatty acids. libretexts.org Enzymes called fatty acid desaturases introduce a double bond at a specific position in the acyl chain. nih.govmdpi.com These enzymes are often membrane-bound and utilize molecular oxygen and reducing equivalents (like NADPH) to perform the desaturation. ijs.sifrontiersin.org For example, Δ9-desaturase is a common enzyme that creates a double bond between carbons 9 and 10, converting stearic acid (18:0) to oleic acid (18:1). frontiersin.org

Genetic and Enzymatic Determinants of Fatty Acid Branching and Unsaturation

The production of either branched or unsaturated fatty acids is governed by specific genes and the enzymes they encode.

Branching Determinants: The key genetic determinant for BCFA synthesis is the presence of genes for the branched-chain α-keto acid dehydrogenase (BCKA) complex, which provides the necessary primers. nih.govcdnsciencepub.com Mutations in the genes encoding this complex can eliminate the ability of a bacterium to produce BCFAs from amino acid precursors. nih.gov The specificity of the fatty acid synthase initiating enzyme, FabH, also plays a role, as it must be able to utilize the branched-chain acyl-CoA primers to start the synthesis. cdnsciencepub.com

Unsaturation Determinants: For unsaturated fatty acids, the genetic determinants are the genes encoding the desaturase enzymes or the specific isomerases of the anaerobic pathway.

Aerobic Pathway: The type and number of desaturases are crucial. Genes such as FADS1 (Δ5-desaturase) and FADS2 (Δ6-desaturase) in eukaryotes determine the ability to produce a variety of polyunsaturated fatty acids (PUFAs). nih.govmdpi.com In many microorganisms, specific ω3-desaturases convert ω6 fatty acids into ω3 fatty acids. nih.govpnas.orgresearchgate.net These desaturases typically contain conserved histidine-rich motifs that are essential for their catalytic activity. nih.govfrontiersin.org

Anaerobic Pathway: The genes fabA and fabB are critical in E. coli. nih.gov fabA encodes the dehydratase/isomerase that creates the double bond, while fabB encodes a condensing enzyme essential for elongating the unsaturated acyl chain. nih.gov

The expression of these genes is often tightly regulated by environmental factors, such as temperature, to maintain optimal membrane fluidity. usda.govfrontiersin.org

Occurrence and Distribution in Biological Systems

The fatty acids comprising this compound are widely distributed in nature, particularly in microbial and marine environments. Their specific profiles can serve as important biomarkers.

Fatty Acid Profiles in Marine Organisms and Associated Endosymbionts

Marine sponges and corals are particularly rich sources of diverse fatty acids, largely due to their dense populations of symbiotic microorganisms. nih.govresearchgate.netifremer.fr

Marine Sponges: Sponges, especially those classified as high microbial abundance (HMA) species, exhibit fatty acid profiles dominated by bacterial markers. nih.govnih.gov Their tissues contain significant amounts of branched-chain fatty acids (iso and anteiso forms) and monounsaturated fatty acids derived from their endosymbionts. nih.govifremer.fr For example, a study of five deep-sea demosponge species from the North-Atlantic found that bacterial fatty acids, including mid-chain branched C16:0 and C18:0, constituted up to 79% of the total fatty acids. nih.govplos.org Sponges are also known for producing very-long-chain fatty acids (VLCFAs), which are synthesized by elongating precursor fatty acids obtained from their bacterial symbionts. nih.govresearchgate.net

Below is a table showing the fatty acid composition of several deep-sea demosponge species, highlighting the prevalence of bacterial-derived branched and monounsaturated fatty acids.

Data adapted from a study on deep-sea demosponges. plos.org The table shows the relative percentage of select branched (iso, anteiso, and mid-chain methyl) and monounsaturated fatty acids.

Presence in Microbial Communities and Their Metabolic Implications

Branched and unsaturated fatty acids are fundamental components of bacterial cell membranes and their composition has profound metabolic implications. lipotype.comdellait.com

Biomarkers for Microbial Groups: The distinct structures of these fatty acids make them useful biomarkers for identifying specific microbial groups in complex environmental samples like soil, sediments, or the gut. nih.govresearchgate.net For instance, iso- and anteiso-fatty acids are characteristic of many Gram-positive bacteria (Firmicutes), while certain mid-chain branched fatty acids can be markers for sulfate-reducing bacteria or Actinomycetes. researchgate.net Analysis of fatty acid methyl ester (FAME) profiles is a widely used technique in microbial ecology to assess microbial community structure and biomass.

The table below illustrates how the fatty acid composition of the bacterium Bacillus subtilis changes when its growth medium is supplemented with different BCAA precursors, demonstrating the direct link between precursor availability and the final fatty acid profile.

Data adapted from a study on *Bacillus subtilis. cdnsciencepub.com The table shows the relative percentage of major branched-chain fatty acids.*

Chemical and Biotechnological Synthesis Methodologies for Research Purposes

Synthetic Approaches to Fatty Acid Esters

Chemical synthesis provides robust and scalable methods for producing fatty acid esters. These approaches often involve the use of catalysts to facilitate the reaction between a fatty acid or its derivative and an alcohol.

Acid-catalyzed esterification is a common method for the production of fatty acid methyl esters (FAMEs). This process involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. ontosight.ai For the synthesis of Methyl (2R)-2-methylbutanoate, (R)-2-methylbutanoic acid would be reacted with methanol (B129727). The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol (methanol) is often used, or water is removed as it is formed. Current time information in Santa Cruz, CA, US.

The general mechanism for acid-catalyzed esterification, known as Fischer esterification, involves the protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by the alcohol. Subsequent dehydration yields the ester. chegg.com

Table 1: Key Aspects of Acid-Catalyzed Esterification

| Feature | Description |

|---|---|

| Reactants | Carboxylic Acid (e.g., (R)-2-methylbutanoic acid), Alcohol (e.g., Methanol) |

| Catalyst | Strong mineral acids (e.g., H₂SO₄) or solid acid catalysts |

| Driving Force | Excess alcohol, removal of water |

| Product | Ester (e.g., Methyl (2R)-2-methylbutanoate), Water |

Transesterification is an alternative route where an existing ester is reacted with an alcohol in the presence of a catalyst to produce a different ester. For example, a triglyceride (a tri-ester of glycerol) can be reacted with methanol to produce FAMEs and glycerol. google.com While less direct for producing a specific chiral ester like Methyl (2R)-2-methylbutanoate from a free fatty acid, it is a crucial industrial process for biodiesel production from vegetable oils and animal fats. google.com

The production of branched-chain fatty acid esters can also be achieved through the skeletal isomerization of unsaturated linear-chain fatty acids, followed by esterification. researchgate.net This process is particularly relevant for creating a variety of branched-chain isomers. Zeolites, such as H-Ferrierite, have been shown to be effective solid acid catalysts for the skeletal isomerization of unsaturated fatty acids like oleic acid into their branched-chain counterparts. researchgate.net

The process involves passing the unsaturated fatty acid over the zeolite catalyst at elevated temperatures, which promotes the rearrangement of the carbon skeleton. The resulting branched-chain unsaturated fatty acid can then be hydrogenated to yield a saturated branched-chain fatty acid, which is subsequently esterified to produce the corresponding ester. researchgate.net While this method produces a mixture of isomers, it is a valuable technique for generating libraries of branched-chain fatty acids and their esters for research and industrial applications. researchgate.net

Biotechnological Production of Specific Fatty Acid Methyl Ester Isomers

Biotechnological methods offer a high degree of specificity and can be advantageous for producing enantiomerically pure compounds like Methyl (2R)-2-methylbutanoate. These methods utilize microorganisms or isolated enzymes as biocatalysts.

Metabolic engineering of microorganisms such as Escherichia coli and Saccharomyces cerevisiae has emerged as a promising strategy for the production of specific branched-chain fatty acids and their derivatives. nih.gov By introducing and optimizing heterologous biosynthetic pathways, these microbial cell factories can be programmed to produce desired molecules from simple carbon sources like glucose.

For the synthesis of compounds related to Methyl (2R)-2-methylbutanoate, the metabolic pathways for branched-chain amino acid biosynthesis (e.g., isoleucine) can be harnessed. nih.gov The keto-acid intermediates from these pathways can be channeled into fatty acid synthesis to produce branched-chain fatty acids. Subsequent esterification, either in vivo through the expression of an ester synthase or in vitro, can yield the desired branched-chain ester. Research has shown that inhibiting acetohydroxyacid synthase, a key enzyme in branched-chain amino acid biosynthesis, leads to a significant decrease in the production of branched-chain esters in fruits, highlighting the direct link between these pathways. nih.gov

Table 2: Engineered Microbial Production of Branched-Chain Esters

| Organism | Precursor Pathway | Key Enzymes | Product Class |

|---|---|---|---|

| E. coli | Isoleucine biosynthesis | Acetohydroxyacid synthase, etc. | Branched-chain fatty acids/esters |

Enzymatic synthesis, particularly using lipases, provides a highly selective method for the production of fatty acid esters under mild reaction conditions. nih.gov Lipases can catalyze esterification, transesterification, and hydrolysis reactions with high chemo-, regio-, and enantioselectivity.

For the production of a specific enantiomer like Methyl (2R)-2-methylbutanoate, enzymatic resolution of a racemic mixture of 2-methylbutanoic acid is a viable approach. nih.gov This involves the enantioselective esterification of the racemic acid with an alcohol, where the lipase (B570770) preferentially converts one enantiomer into the ester, leaving the other enantiomer unreacted. For instance, lipases from Candida antarctica have been used for the enantioselective esterification of (R,S)-2-methylbutyric acid. nih.gov

Alternatively, direct enzymatic esterification of a prochiral or chiral precursor can be employed. The choice of enzyme, solvent, and reaction conditions is crucial for achieving high enantiomeric excess and yield. acs.org

Research Applications and Mechanistic Studies

Utilization as Biomarkers in Ecological and Environmental Science

Methyl (Z)-tetradec-9-enoate serves as a valuable biomarker in the study of organisms and their interactions within ecosystems. Its presence and relative abundance in the chemical profile of an organism can provide significant chemotaxonomic and ecological insights.

Fatty Acid Methyl Ester Profiling for Chemotaxonomic Differentiation of Microorganisms and Organisms

Fatty acid methyl ester (FAME) analysis is a cornerstone of microbial and organismal chemotaxonomy, providing a "chemical fingerprint" to differentiate between species. Methyl (Z)-tetradec-9-enoate, as a component of this profile, contributes to the taxonomic identification of various organisms.

In the analysis of suet oil, for instance, the fatty acid profile, which includes myristoleate (B1240118) (the acid form of Methyl (Z)-tetradec-9-enoate), helps in differentiating samples from various geographical origins. mdpi.com Gas chromatography-mass spectrometry (GC-MS) analysis of FAMEs is a standard method for this purpose. mdpi.com Similarly, the cuticular lipids of insects, which can be analyzed as FAMEs, contain (Z)-tetradec-9-enoic acid and are used for taxonomic differentiation. uni-regensburg.de For example, the cuticular lipid profiles of the parasitoid wasp Lariophagus distinguendus include this compound. uni-regensburg.de

Application in the Study of Host-Symbiont Interactions and Ecological Niches

The role of Methyl (Z)-tetradec-9-enoate extends to deciphering the complex chemical communication between organisms, particularly in host-symbiont and other ecological interactions. Volatile organic compounds (VOCs), including fatty acid esters, are pivotal in these relationships. uliege.be

In phytophagous beetles, for instance, fatty acid derivatives act as sex pheromones. researchgate.net While some species use japonilure-type lactones derived from fatty acids, others utilize methyl esters like methyl 5-(Z)-tetradecenoate as part of their chemical signaling repertoire. researchgate.net These semiochemicals are crucial for mate recognition and reproductive isolation between closely related species.

Furthermore, the rectal gland secretions of fruit flies, such as Bactrocera kraussi, contain a blend of volatile compounds, including ethyl (Z)-tetradec-9-enoate, a closely related ester. mdpi.comresearchgate.net The analysis of these secretions and the electrophysiological responses they elicit in conspecifics reveal their function in sexual communication. mdpi.com The specific blend of esters and other compounds helps define the ecological niche and reproductive strategies of the species. researchgate.net

Investigations in Renewable Fuel and Lubricant Sciences

Methyl (Z)-tetradec-9-enoate and other FAMEs are central to the development of sustainable alternatives to petroleum-based products. Their properties as biofuels and biolubricants are under intense investigation.

Influence of Structural Variations on Cold-Flow Properties of Biofuels

A significant challenge for biodiesel, which is primarily composed of FAMEs, is its performance in cold temperatures. The structure of the constituent methyl esters, including chain length and degree of unsaturation, directly impacts properties like the cloud point (CP) and cold filter plugging point (CFPP). frontiersin.orgresearchgate.net

Generally, biodiesel with a high content of saturated fatty acids, such as palmitic (C16:0) and stearic (C18:0) acids, exhibits poor cold-flow properties. psu.edu Conversely, increasing the degree of unsaturation tends to improve these properties. researchgate.net Methyl (Z)-tetradec-9-enoate, being a monounsaturated C14 ester, contributes to better cold-flow performance compared to its saturated counterparts.

Research on various biodiesel feedstocks demonstrates this relationship. For example, biodiesel derived from oils with higher levels of unsaturated FAMEs, like oleic acid methyl ester, generally has lower cloud points. frontiersin.orgpsu.edu Blending biodiesel from different feedstocks is one strategy to optimize cold-flow properties. extension.org The addition of additives or "winterization" (the process of removing saturated esters) are other methods employed to enhance the cold-weather performance of biodiesel. extension.orgresearchgate.net

Table 1: Cloud Point of Biodiesel from Various Feedstocks This table provides an interactive comparison of the cloud point for biodiesel derived from different oil sources.

| Feedstock | Cloud Point (°C) | Primary Fatty Acid Composition |

| Soybean | 1 | Linoleic, Oleic, Palmitic |

| Palm | 13 | Palmitic, Oleic |

| Canola (Rapeseed) | -1 | Oleic, Linoleic, Linolenic |

| Jatropha | 8 | Oleic, Linoleic |

| Tallow | 12-17 | Oleic, Palmitic, Stearic |

Source: Farm Energy, 2019 extension.org

Examination of Viscosity and Lubricity Characteristics of Biolubricants

The same chemical properties that make FAMEs suitable for biofuels also lend them to applications as biolubricants. Viscosity and lubricity are critical parameters for any lubricant. Vegetable oil-based lubricants, after transesterification to form methyl esters, exhibit modified viscosity profiles. mytribos.org

While crude vegetable oils have high viscosity, the resulting methyl esters have very low viscosity. mytribos.org Chemical modifications of these esters, such as conversion to trimethylolpropane (B17298) (TMP) esters, can produce biolubricants with viscosity characteristics comparable to petroleum-based lubricants and suitable for a wide temperature range. mytribos.orgpcbiochemres.com For instance, Jatropha-based biolubricants show a high viscosity index, indicating stable viscosity across varying temperatures. pcbiochemres.com

The long fatty acid chains in these esters contribute to good lubricity. researchgate.net Studies have shown that TMP esters derived from jatropha methyl ester have better lubricity in terms of wear and friction compared to paraffin (B1166041) oil under extreme pressure conditions. mytribos.org The structure of the ester, including branching and the presence of functional groups, has subtle but important effects on viscosity and lubricating performance. nih.gov

Table 2: Viscosity of Jatropha-Based Biolubricant This interactive table displays the viscosity measurements of a biolubricant synthesized from Jatropha Curcas seed oil.

| Property | Value (Without Additives) | Value (With 1 wt% Additive) | Standard Range (SAE 40) |

| Viscosity at 40 °C (cSt) | 31.58 | 52.952 | Within ISO SAE 40 |

| Viscosity at 100 °C (cSt) | 6.547 | 8.767 | Within ISO SAE 40 |

| Viscosity Index | 110.54 | 165.54 | N/A |

| Pour Point (°C) | -5 | 10 | N/A |

Source: Progress in Chemical and Biochemical Research, 2024 pcbiochemres.com

Exploration as Green Solvents in Specialized Applications

Beyond fuels and lubricants, there is growing interest in using FAMEs as environmentally friendly or "green" solvents. Their renewable origin and biodegradable nature make them attractive alternatives to conventional volatile organic solvents. acs.org

In the field of chemical synthesis, for example, greener solvents like ethanol (B145695) and 2-propanol are being used for cross-metathesis reactions of fatty acid methyl esters, such as methyl oleate, with other renewable compounds like eugenol. acs.org These reactions are significant for producing valuable chemicals from renewable resources. While Methyl (Z)-tetradec-9-enoate itself is a reactant or product in some syntheses, the broader class of FAMEs is being explored for its solvent properties. acs.orgsynhydrid.com The use of FAMEs as solvents is still a specialized area of research but holds promise for reducing the environmental footprint of chemical processes. medchemexpress.com

Environmental Fate, Transport, and Degradation Mechanisms in Research Contexts

Biodegradation Pathways and Kinetics in Environmental Compartments

Biodegradation is a primary mechanism for the environmental removal of organic compounds and is mediated by microorganisms. The structure of Methyl (2E)-3-(4-isopropylphenyl)-2-methylprop-2-enoate, featuring a hydrolysable ester linkage and an aromatic ring, suggests specific biological degradation pathways.

The initial and rate-limiting step in the biodegradation of fatty acid methyl esters is typically the enzymatic hydrolysis of the ester bond. This process cleaves the molecule into an alcohol (methanol) and a carboxylic acid ((2E)-3-(4-isopropylphenyl)-2-methylprop-2-enoic acid).

Under aerobic conditions , degradation is generally rapid. Oxygen acts as the terminal electron acceptor for microbial respiration, allowing for the complete mineralization of the organic molecule to carbon dioxide and water. Studies on similar ester compounds, such as parabens, have shown that aerobic biodegradation is significantly more efficient than anaerobic processes. nih.gov The half-lives of methylparaben and propylparaben under aerobic conditions were estimated to be between 15.8 and 19.8 minutes, demonstrating the potential for rapid removal in oxygen-rich environments. nih.gov

Anaerobic degradation occurs in environments devoid of oxygen, such as deep sediments or certain groundwater zones. This process is substantially slower and proceeds through a series of steps utilizing alternative electron acceptors. The typical order of these processes is nitrate reduction, manganese reduction, iron reduction, sulfate reduction, and finally methanogenesis. floridadep.gov For related compounds, anaerobic half-lives can be orders of magnitude longer than aerobic half-lives. nih.gov The degradation of the intermediate aromatic carboxylic acid would proceed via pathways different from aerobic routes, often involving reductive rather than oxidative steps.

The following table summarizes the comparative kinetics for the degradation of ester-containing organic compounds under different redox conditions, based on findings from analogous compounds.

| Condition | Primary Electron Acceptor | Relative Degradation Rate | Typical Half-Life Range (Analogous Compounds) |

| Aerobic | O₂ | Fast | Minutes to Hours |

| Anoxic (Nitrate-Reducing) | NO₃⁻ | Moderate to Slow | Days to Weeks |

| Anaerobic (Sulfate-Reducing) | SO₄²⁻ | Slow | Weeks to Months |

| Anaerobic (Methanogenic) | CO₂ | Very Slow | Months to Years |

This interactive table is based on established principles of microbial degradation for organic esters.

Microbial communities in soil and water are central to the degradation of esters. A diverse consortium of bacteria and fungi produces the enzymes necessary to break down these molecules. The biotic degradation process involves several key stages:

Biofilm Formation : Microorganisms first colonize the surface of the organic matter.

Depolymerization : Extracellular enzymes, such as hydrolases (e.g., esterases, lipases), are secreted by the microorganisms. mdpi.com These enzymes catalyze the hydrolysis of the ester bond, breaking the parent compound into smaller, more bioavailable molecules. mdpi.comnih.gov

Bioassimilation : The resulting alcohol and carboxylic acid are transported across the microbial cell membrane.

Mineralization : Inside the cell, the compounds are used as a source of carbon and energy, ultimately being converted into carbon dioxide, water, and microbial biomass. mdpi.com

The degradation of the aromatic portion of the molecule is also a critical step. Bacteria, particularly genera like Pseudomonas and Alcaligenes, are known to degrade aromatic compounds. researchgate.net This process typically involves hydroxylation of the aromatic ring, followed by ring cleavage, which is an oxygen-dependent step, further explaining the efficiency of aerobic degradation. nih.gov

Environmental Partitioning and Mobility Characteristics

The movement and distribution of Methyl (2E)-3-(4-isopropylphenyl)-2-methylprop-2-enoate in the environment are controlled by its physical and chemical properties, which influence its partitioning between soil, water, and air.

Adsorption is the process by which a chemical binds to the surface of solid particles, such as soil or sediment. For non-polar organic compounds like this aromatic ester, partitioning is primarily driven by hydrophobic interactions with soil organic matter. The tendency of a compound to adsorb is often described by the organic carbon-water partition coefficient (Koc). A higher Koc value indicates a stronger tendency to bind to soil and sediment, which reduces its mobility in groundwater but can also decrease its bioavailability for microbial degradation. The maximum adsorption capacity of soil is influenced by several factors. nih.gov

Key soil and sediment properties influencing adsorption include:

Organic Carbon Content : Higher organic carbon content leads to greater adsorption of hydrophobic compounds.

Clay Content : Clay minerals can contribute to adsorption, although typically to a lesser extent than organic matter for non-polar molecules.

Soil pH : While less critical for non-ionizable compounds, pH can influence soil surface charge and the activity of microbial communities. nih.gov

The table below illustrates the expected relationship between soil properties and the adsorption potential of a hydrophobic organic compound.

| Soil Property | Influence on Adsorption | Consequence for Mobility |

| High Organic Carbon | Increases Adsorption | Decreased Mobility |

| Low Organic Carbon | Decreases Adsorption | Increased Mobility |

| High Clay Content | Moderate Increase in Adsorption | Moderately Decreased Mobility |

| Sandy Texture | Low Adsorption | High Mobility |

This interactive table demonstrates general principles of contaminant partitioning in soil.

Volatilization is the process by which a substance transitions from a liquid or solid phase to a gas phase. The potential for Methyl (2E)-3-(4-isopropylphenyl)-2-methylprop-2-enoate to volatilize from water surfaces is determined by its vapor pressure and its Henry's Law constant. The Henry's Law constant relates the concentration of a compound in the aqueous phase to its partial pressure in the gas phase.

Compounds with high vapor pressure and low water solubility tend to volatilize more readily. As a moderately sized ester, it is expected to have some volatility. From terrestrial systems, volatilization is more complex and is influenced by factors such as:

Adsorption : Strong adsorption to soil particles reduces the effective concentration available for volatilization.

Soil Moisture : Higher moisture content can compete for soil binding sites and facilitate transport to the soil surface, but can also limit diffusion to the atmosphere.

Temperature : Higher temperatures increase the compound's vapor pressure, enhancing volatilization.

Air Movement : Wind across the surface increases the mass transfer rate from the soil to the air.

Mechanisms of Natural Attenuation in Contaminated Matrices

Natural attenuation refers to the reduction in mass, toxicity, mobility, or concentration of a contaminant in the environment through naturally occurring physical, chemical, and biological processes. texas.gov It is a comprehensive framework that includes the mechanisms described above. The demonstration of natural attenuation as a viable process relies on multiple lines of evidence showing that contaminant concentrations are decreasing and the plume is stable or shrinking. texas.gov

The key mechanisms contributing to the natural attenuation of Methyl (2E)-3-(4-isopropylphenyl)-2-methylprop-2-enoate would include:

Destructive Mechanisms : These processes result in the transformation and mass reduction of the contaminant.

Biodegradation : As detailed in section 6.1, this is the primary destructive process, converting the compound to less harmful substances like CO₂ and H₂O. floridadep.gov

Non-Destructive Mechanisms : These processes reduce contaminant concentration through physical means without destroying the contaminant mass. frtr.gov

Adsorption : Binding to soil and sediment sequesters the compound, reducing its concentration in groundwater. frtr.gov

Dispersion and Dilution : The mixing of contaminated water with clean water (e.g., groundwater recharge) lowers the contaminant concentration. floridadep.govfrtr.gov

Volatilization : The transfer of the compound from the subsurface to the atmosphere can reduce concentrations in soil and water. frtr.gov

Together, these processes work to attenuate the contaminant plume, reducing risk over time. Monitored natural attenuation (MNA) involves tracking these processes to ensure they are occurring at a rate sufficient to protect human health and the environment. navy.milfrtr.gov

Advanced Analytical and Spectroscopic Characterization

Chromatographic Techniques for Separation and Identification of Fatty Acid Methyl Esters

Chromatography is a cornerstone for the analysis of FAMEs, enabling the separation of these compounds from complex matrices. chromatographyonline.com Gas chromatography (GC) is a particularly powerful tool for FAME analysis due to their volatility. acs.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely employed technique for the analysis of FAMEs. ocl-journal.org In this method, the FAME mixture is first vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. uib.no Commonly used capillary columns for FAME analysis include BPX70 and DB20. uib.no As the separated components elute from the GC column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a mass spectrum for each component. acs.org

The fragmentation patterns observed in the mass spectra are characteristic of specific FAMEs and can be used for their identification by comparison with mass spectral libraries. acs.org However, for unsaturated FAMEs, the molecular ion peak can be weak or absent in electron ionization (EI) mass spectra, which can complicate identification. jeol.com To overcome this, soft ionization techniques like field ionization (FI) can be used, which typically produce a clear molecular ion with minimal fragmentation. jeol.com

A recent development in GC-MS methodology allows for the simultaneous analysis of both free fatty acids (FAs) and FAMEs in a single run. chromatographyonline.com This is achieved through an in-situ derivatization technique using deuterated methanol (B129727), which isotopically labels the FAs, allowing them to be distinguished from the naturally present FAMEs based on a mass shift in the resulting mass spectra. chromatographyonline.com

Table 1: Common Fatty Acid Methyl Esters Identified by GC-MS in Various Samples

| Fatty Acid Methyl Ester | Common Abbreviation | Found In |

| Methyl 9-hexadecenoate | C16:1 | Rocket Seed Oil Biodiesel researchgate.net |

| 14-methyl pentadecanoate | C16:0 | Rocket Seed Oil Biodiesel researchgate.net |

| Methyl 9,12-octadecadienoate | C18:2 | Rocket Seed Oil Biodiesel researchgate.net |

| Methyl 9-octadecenoate | C18:1 | Rocket Seed Oil Biodiesel researchgate.net |

| Methyl octadecanoate | C18:0 | Rocket Seed Oil Biodiesel researchgate.net |

| Methyl 11-eicosenoate | C20:1 | Rocket Seed Oil Biodiesel researchgate.net |

| Methyl eicosanoate | C20:0 | Rocket Seed Oil Biodiesel researchgate.net |

| Methyl 13-docosenoate | C22:1 | Rocket Seed Oil Biodiesel researchgate.net |

| Methyl docosanoate | C22:0 | Rocket Seed Oil Biodiesel researchgate.net |

| Methyl 15-tetracosenoate | C24:1 | Rocket Seed Oil Biodiesel researchgate.net |

| Methyl tetracosanoate | C24:0 | Rocket Seed Oil Biodiesel researchgate.net |

| Myristic acid methyl ester | C14:0 | Palm Kernel Biodiesel jchps.com |

| Oleic acid methyl ester | C18:1 | Palm Kernel Biodiesel jchps.com |

| Arachidic acid methyl ester | C20:0 | Palm Kernel Biodiesel jchps.com |

| Behenic acid methyl ester | C22:0 | Palm Kernel Biodiesel jchps.com |

| Lignoceric acid methyl ester | C24:0 | Palm Kernel Biodiesel jchps.com |

Comprehensive Two-Dimensional Gas Chromatography (GC×GC) for High-Resolution Profiling

For highly complex FAME mixtures, such as those found in fish oil or milk fat, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power compared to conventional one-dimensional GC. nih.govchula.ac.th In GC×GC, the effluent from the first GC column (¹D) is subjected to a second, independent separation on a different column (²D) with a different selectivity. researchgate.net This results in a structured two-dimensional chromatogram, or contour plot, where compounds are separated based on two different properties, such as volatility and polarity. chula.ac.th

This technique allows for the separation of FAMEs not only by their carbon number and degree of unsaturation but also by the position and geometry (cis/trans) of their double bonds. researchgate.netacs.org The use of an apolar-polar column combination is often effective for the characterization of microbial phospholipid fatty acids (PLFAs) in soil samples. nih.gov GC×GC can reveal a greater number of individual compounds within a sample; for instance, in the analysis of the C20 region of fish oil-derived FAMEs, GC×GC resolved ten peaks, while a further multidimensional GC (MDGC) analysis revealed over 17 peaks. nih.gov

Table 2: Comparison of GC and GC×GC for FAME Analysis

| Feature | One-Dimensional GC (GC-MS) | Comprehensive Two-Dimensional GC (GC×GC) |

| Separation Principle | Separation based on a single column property (e.g., boiling point). uib.no | Two independent separations based on different column properties (e.g., volatility and polarity). researchgate.net |

| Peak Capacity | Lower | Significantly higher (three to ten-fold increase). chula.ac.th |

| Resolution | May have co-eluting peaks, especially in complex mixtures. nih.gov | Enhanced resolution of isomers (cis/trans, positional). nih.govresearchgate.net |

| Data Visualization | One-dimensional chromatogram. | Two-dimensional contour plot. chula.ac.th |

| Applications | Routine analysis of simpler FAME mixtures. acs.org | High-resolution profiling of complex samples like fish oil, milk fat, and soil lipids. nih.govnih.gov |

Spectroscopic Methods for Structural Confirmation (e.g., NMR, FT-IR)

While chromatographic methods are excellent for separation and tentative identification, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are invaluable for the definitive structural confirmation of FAMEs.

¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of hydrogen and carbon atoms within the FAME molecule. jchps.com In ¹H NMR, characteristic signals can confirm the presence of the methyl ester group (around 3.6 ppm) and protons on double bonds. researchgate.net The percentage conversion of triglycerides to methyl esters during biodiesel production can be determined using ¹H NMR. researchgate.net ¹³C NMR is particularly useful for confirming the formation of biodiesel, with characteristic peaks for the carbonyl carbon of the ester group (around 174 ppm) and the methoxy (B1213986) carbon (around 51 ppm). researchgate.netjchps.com

FT-IR spectroscopy is a rapid and often non-destructive technique used to identify functional groups present in a sample. researchgate.netjmaterenvironsci.com In the context of FAMEs, FT-IR spectra show characteristic absorption bands for the C=O stretching of the ester group (around 1740 cm⁻¹) and the C-O stretching vibrations. jchps.comembrapa.br The presence of these bands, coupled with the absence of bands associated with free carboxylic acids, provides evidence for the successful synthesis of FAMEs. researchgate.net

Table 3: Characteristic Spectroscopic Data for FAMEs

| Spectroscopic Technique | Key Feature | Typical Chemical Shift / Wavenumber | Significance |

| ¹H NMR | Methyl ester protons (-OCH₃) | ~3.6-3.7 ppm | Confirms the presence of the methyl ester group. researchgate.netjchps.com |

| Protons on double bonds (-CH=CH-) | ~5.3 ppm | Indicates unsaturation. | |

| ¹³C NMR | Carbonyl carbon (-C=O) | ~174 ppm | Characteristic of the ester functional group. researchgate.netjchps.com |

| Methoxy carbon (-OCH₃) | ~51 ppm | Confirms the methyl ester. researchgate.netjchps.com | |

| Unsaturated carbons (=C-) | ~128-130 ppm | Indicates the presence of double bonds. researchgate.net | |

| FT-IR | Ester C=O stretch | ~1740 cm⁻¹ | Strong indicator of the ester group. jchps.comembrapa.br |

| Ester C-O stretch | ~1200 cm⁻¹ | Supports the presence of the ester linkage. researchgate.net |

Isotopic Analysis for Tracing Biosynthetic Origins and Environmental Processes

Compound-specific isotope analysis (CSIA) of FAMEs is a powerful technique for elucidating their origins, biosynthetic pathways, and roles in environmental processes. acs.orgcopernicus.org This method involves measuring the stable isotopic ratios (e.g., ¹³C/¹²C, ²H/¹H) of individual FAMEs using gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS). nih.gov

The isotopic composition of a FAME reflects the isotopic signature of the carbon and hydrogen sources utilized during its biosynthesis. gfz-potsdam.de This allows researchers to trace the flow of carbon through food webs, for example, by analyzing the FAMEs in a consumer organism and comparing their isotopic signatures to those of potential food sources. nih.gov Natural abundance CSIA has been used to determine the origin of docosahexaenoic acid (DHA) in the brain of mice, distinguishing between dietary sources and endogenous synthesis. nih.gov

In environmental studies, CSIA of FAMEs can be used to trace the sources of organic matter in sediments and soils. copernicus.org By comparing the isotopic composition of FAMEs in a sample to the characteristic signatures of different plant types or microbial communities, it is possible to determine the relative contributions of various sources to the organic matter pool. copernicus.org Furthermore, isotopic tracer studies, where a substrate labeled with a stable isotope (e.g., ¹³C-labeled glucose or d3-propionate) is introduced into a system, can be used to follow the metabolic fate of the substrate and identify the biosynthetic pathways of specific FAMEs. researchgate.net Recent advancements using high-resolution mass spectrometry, such as Orbitrap-MS, are expanding the capabilities of isotopic analysis to include more complex molecules and provide more detailed information on isotopic distribution within a molecule. acs.org

Table 4: Applications of Isotopic Analysis of FAMEs

| Application Area | Research Question | Key Isotopic Measurement |

| Trophic Ecology | Tracing carbon flow in food webs. nih.gov | δ¹³C of individual FAMEs in consumers and food sources. nih.gov |

| Metabolic Studies | Differentiating between dietary and endogenously synthesized fatty acids. nih.gov | δ¹³C of specific FAMEs in tissues. nih.gov |

| Environmental Science | Fingerprinting sources of organic matter in sediments. copernicus.org | δ¹³C of long-chain FAMEs. copernicus.org |

| Biosynthetic Pathways | Elucidating the precursors and steps in fatty acid synthesis. researchgate.net | Incorporation of stable isotope labels (e.g., ¹³C, ²H) into FAMEs. researchgate.net |

| Food Authenticity | Verifying the geographical origin of food products like hazelnuts. mdpi.com | δ¹³C and δ²H of major FAMEs. mdpi.com |

Concluding Perspectives and Future Research Trajectories

Identification of Interdisciplinary Research Gaps and Emerging Questions

Despite its identification in various biological systems, from medicinal plants to marine organisms, significant knowledge gaps persist regarding Methyl (Z)-5,11,14,17-eicosatetraenoate. wisdomlib.orgresearcherslinks.comrjpn.org Addressing these gaps requires an interdisciplinary approach, integrating methodologies and perspectives from chemistry, biology, and environmental science.

A primary research gap exists at the intersection of ethnobotany, phytochemistry, and pharmacology . Methyl (Z)-5,11,14,17-eicosatetraenoate has been identified as a constituent in plant extracts with a history of traditional medicinal use, such as Lepidium sativum and Datura inoxia. wisdomlib.orgresearchgate.net These extracts are reported to have antimicrobial, antioxidant, and anti-inflammatory properties. wisdomlib.orgresearchgate.net However, the specific contribution of Methyl (Z)-5,11,14,17-eicosatetraenoate to these therapeutic effects remains largely unquantified. Future research should aim to isolate the pure compound and conduct rigorous pharmacological testing to elucidate its precise mechanisms of action and potential as a standalone therapeutic agent or as part of a synergistic mixture.

Another significant area for interdisciplinary investigation lies in metabolic engineering and comparative biochemistry . Research has shown that the nematode Caenorhabditis elegans, when genetically modified to lack the enzyme Δ6 desaturase and thus unable to produce arachidonic acid, can synthesize juniperonic acid as a compensatory mechanism. nih.gov This discovery opens up several emerging questions:

What is the full biosynthetic pathway of juniperonic acid in various organisms, and how is it regulated?

Can the genes responsible for this pathway be transferred to microbial or plant systems to enable large-scale, sustainable production? oup.com

What are the functional similarities and differences between juniperonic acid and other C20:4 fatty acids like arachidonic acid in cellular signaling and membrane structure? nih.gov

Furthermore, the role of this compound in marine and terrestrial ecosystems is underexplored. Its presence in various organisms suggests potential functions as a biomarker, a pheromone, or a defensive compound. Collaborative research between analytical chemists, chemical ecologists, and marine biologists is needed to understand its distribution, function, and fate in the environment.

Development of Novel Methodologies for Enhanced Synthesis and Analysis of Complex Fatty Acid Methyl Esters

The complexity of lipidomes, often containing a vast array of fatty acid methyl esters with similar structures, necessitates the development of more sophisticated synthesis and analysis techniques.

Enhanced Synthesis Methodologies

Traditional chemical synthesis of polyunsaturated fatty acids can be challenging, often requiring multi-step processes with harsh conditions that can lead to isomerization and low yields. nih.gov Future research is increasingly focused on sustainable and highly selective methods.

Biocatalytic and Enzymatic Synthesis: The use of enzymes, particularly lipases, offers a green alternative for the synthesis of specialty fatty acid esters like Methyl (Z)-5,11,14,17-eicosatetraenoate. mdpi.comresearchgate.net Lipase-catalyzed esterification or transesterification can be performed under mild conditions, reducing energy consumption and minimizing the formation of unwanted by-products. mdpi.comnih.gov Key advantages include high regioselectivity and substrate specificity. nih.gov Research is ongoing to optimize these processes by:

Immobilizing enzymes to improve stability and reusability. nih.gov

Utilizing whole-cell biocatalysts, which can co-factor regeneration systems. researchgate.net

Conducting reactions in solvent-free systems or green solvents to enhance sustainability. researchgate.net

| Catalyst Type | Synthesis Method | Key Advantages | Research Focus |

| Chemical Catalysts (e.g., H₂SO₄, NaOH) | Transesterification/Esterification | Well-established, fast reaction times. researchgate.net | Developing solid acid catalysts to handle high free fatty acid feedstocks. mdpi.com |

| Lipases (e.g., from Candida antarctica) | Enzymatic Esterification/Transesterification | High selectivity, mild reaction conditions, reduced by-products. nih.govmdpi.com | Enzyme immobilization, solvent-free systems, use of novel feedstocks. nih.govbiorxiv.org |

| Whole-Cell Biocatalysts (e.g., recombinant E. coli) | In-vivo/In-vitro Bioconversion | Regiospecific functionalization, integrated cofactor regeneration. researchgate.net | Metabolic engineering to improve yields and substrate specificity. rjpn.orgresearchgate.net |

Advanced Analytical and Purification Techniques

Accurate analysis and purification of Methyl (Z)-5,11,14,17-eicosatetraenoate from complex biological matrices are crucial for both research and potential commercial applications.

Advanced Chromatographic and Spectrometric Methods: Standard gas chromatography-mass spectrometry (GC-MS) is commonly used for FAME analysis. wisdomlib.org However, for complex mixtures containing numerous isomers, more advanced techniques are required. Two-dimensional gas chromatography (GC×GC) provides significantly enhanced resolution and sensitivity, allowing for the separation of co-eluting compounds. mdpi.com Furthermore, high-resolution mass spectrometry, such as Orbitrap-MS, enables precise mass measurements for confident identification and isotopic analysis of FAMEs. mdpi.com

Novel Purification Strategies: Traditional purification methods like gravitational settling and washing can be inefficient and energy-intensive. researchgate.net Modern approaches are being developed to overcome these limitations.

Membrane Technology: The use of membranes can offer a continuous and efficient process for separating FAMEs from reaction mixtures or crude extracts. researchgate.net

Solid-Phase Extraction (SPE) and Thin-Layer Chromatography (TLC): These techniques are essential for purifying FAMEs prior to analysis, removing interfering compounds and improving the accuracy of quantification. researchgate.net The application of a purification step has been shown to be crucial for accurate FAME characterization in microalgae. researchgate.net

Future Directions in Sustainable Chemical and Biological Applications of Einecs 298-349-9 and Related Compounds

The unique chemical structure of Methyl (Z)-5,11,14,17-eicosatetraenoate—a long-chain, polyunsaturated methyl ester—positions it as a valuable platform chemical for a variety of sustainable applications.

Bio-based Materials and Chemicals

Fatty acid methyl esters are increasingly recognized as green alternatives to petroleum-based products. petercremerna.comggcplc.com

Bio-plasticizers and Solvents: Epoxidized FAMEs can be used as bio-based plasticizers for polymers like PVC, offering better solubility and flexibility at low temperatures compared to epoxidized vegetable oils. aidic.itmdpi.com FAMEs are also effective as biodegradable solvents with low toxicity and high flash points, making them suitable for use in industrial cleaners, degreasers, and agricultural formulations. arkema.comresearchgate.netvertecbiosolvents.com

Biolubricants: The properties of FAMEs make them excellent candidates for the formulation of biolubricants and metalworking fluids, providing good lubricity and high biodegradability. arkema.comcsic.es

Polymer Precursors: The double bonds in the polyunsaturated chain of Methyl (Z)-5,11,14,17-eicosatetraenoate can be functionalized through reactions like oxidative cleavage to produce di-acids or other bifunctional monomers, which are valuable building blocks for novel biopolymers. researchgate.net

| Application Area | Product Type | Key Sustainable Attribute |

| Polymers | Bio-plasticizers | Replaces phthalates, enhances flexibility, biodegradable. aidic.itmdpi.com |

| Industrial Fluids | Bio-solvents, Degreasers | Low VOCs, non-toxic, renewable source. researchgate.netvertecbiosolvents.com |

| Lubricants | Biolubricants, Metalworking fluids | High lubricity, readily biodegradable. arkema.comcsic.es |

| Surfactants | Bio-based Surfactants | Renewable feedstock, biodegradable, can replace petroleum-based surfactants. omnitechintl.com |

Pharmaceutical and Nutraceutical Applications

The biological activity of polyunsaturated fatty acids is well-documented, and their methyl esters are often used in research and formulations.

Bioactive Compound: The reported antimicrobial and anti-inflammatory activities of extracts containing Methyl (Z)-5,11,14,17-eicosatetraenoate suggest its potential as a lead compound for drug development. wisdomlib.orgresearchgate.net Further investigation is needed to confirm these activities and understand the underlying mechanisms.

Drug Delivery Systems: Fatty acids and their esters are being explored for their ability to enhance the absorption and bioavailability of drugs. nih.gov The amphiphilic nature of these molecules can be utilized in self-emulsifying drug delivery systems (SEDDS) or for the reversible lipidization of peptide and protein drugs to improve their pharmacokinetic profiles. nih.govresearchgate.net The specific properties of Methyl (Z)-5,11,14,17-eicosatetraenoate in such systems are a promising area for future research. nih.gov

The continued exploration of Methyl (Z)-5,11,14,17-eicosatetraenoate and related complex fatty acid methyl esters is poised to yield significant scientific insights and contribute to the development of novel, sustainable technologies. Bridging the identified research gaps through interdisciplinary collaboration will be key to unlocking the full potential of this versatile molecule.

Q & A

Q. How can researchers accurately determine the structural identity and purity of Einecs 298-349-9?

- Methodological Answer : Use spectroscopic techniques (e.g., NMR, IR, mass spectrometry) for structural elucidation, ensuring calibration with certified reference materials. For purity assessment, employ chromatographic methods (HPLC, GC) coupled with standardized retention indices. Document baseline noise thresholds and integrate validation protocols (e.g., spike recovery tests) to confirm accuracy . Example Table :

| Technique | Purpose | Validation Parameter |

|---|---|---|

| NMR | Structural confirmation | Signal-to-noise ratio ≥ 50:1 |

| HPLC | Purity assessment | Retention time ±0.1 min of reference standard |

Q. What are the recommended protocols for synthesizing this compound in laboratory settings?

- Methodological Answer : Follow literature-based synthetic routes, adjusting stoichiometry and reaction conditions (temperature, solvent polarity) based on precursor availability. For reproducibility, document batch-specific parameters (e.g., reflux duration, catalyst loading) and characterize intermediates via TLC or in-situ FTIR. Include negative controls to identify side reactions .

Q. How should researchers design initial toxicity assays for this compound?

- Methodological Answer : Adopt tiered testing: begin with in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) using established cell lines. Define dose ranges based on solubility limits and include vehicle controls. For statistical rigor, use ≥3 biological replicates and apply ANOVA with post-hoc Tukey tests to assess significance .

Advanced Research Questions

Q. How can conflicting data on this compound’s physicochemical properties (e.g., solubility, stability) be resolved?

- Methodological Answer : Conduct meta-analyses of published datasets to identify methodological inconsistencies (e.g., solvent choice, temperature gradients). Replicate disputed experiments under controlled conditions, using standardized buffers and inert atmospheres. Apply error propagation models to quantify uncertainty and publish raw datasets for peer validation .

Q. What strategies optimize catalytic efficiency in this compound-mediated reactions?

- Methodological Answer : Use response surface methodology (RSM) to model interactions between variables (e.g., catalyst concentration, pH). Perform kinetic studies (time-resolved UV-Vis spectroscopy) to identify rate-limiting steps. Compare turnover numbers (TON) across solvent systems and propose mechanistic hypotheses using DFT calculations .

Q. How can researchers reconcile discrepancies in reported bioactivity profiles of this compound?

- Methodological Answer : Evaluate assay variability by cross-testing in independent labs using blinded samples. Validate target engagement via SPR or isothermal titration calorimetry (ITC). Apply cheminformatics tools to analyze structure-activity relationships (SAR) and identify confounding factors (e.g., impurity interference, batch-to-batch variability) .

Q. What advanced statistical models are suitable for analyzing dose-response data in this compound pharmacology studies?

- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to calculate EC50/IC50 values. For heterogeneous datasets, apply mixed-effects models to account for inter-experiment variability. Validate assumptions via residual plots and Akaike information criterion (AIC) comparisons. Open-source tools like R/Bioconductor ensure reproducibility .

Data Presentation and Reproducibility

Q. What are the best practices for reporting spectroscopic and chromatographic data on this compound?

- Methodological Answer : Include raw spectra/chromatograms in supplementary materials with annotated peaks (δ/ppm for NMR, λmax for UV-Vis). For quantification, report integration thresholds and baseline correction methods. Adopt FAIR data principles: assign DOIs to datasets and use machine-readable formats (e.g., JCAMP-DX) .

Q. How can researchers ensure experimental reproducibility in multi-institutional studies on this compound?

- Methodological Answer : Develop a standardized operating procedure (SOP) detailing equipment calibration, reagent sourcing (e.g., CAS numbers, supplier lot codes), and environmental controls (humidity, lighting). Use inter-laboratory round-robin testing to validate protocols and publish deviations in a centralized registry .

Ethical and Analytical Considerations

Q. What ethical frameworks apply to computational modeling of this compound’s environmental impact?

- Methodological Answer :

Align with OECD guidelines for QSAR validation: disclose training datasets, applicability domains, and uncertainty metrics. Avoid black-box algorithms; instead, use interpretable models (e.g., decision trees) to ensure transparency. Partner with regulatory bodies for pre-submission reviews .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.